

IUPAC name and synonyms for 5-(Trifluoromethoxy)-1H-indole

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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indole

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An In-Depth Technical Guide to **5-(Trifluoromethoxy)-1H-indole** for Researchers and Drug Development Professionals

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules and pharmaceuticals.^[1] The introduction of a trifluoromethoxy group onto the indole scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making **5-(Trifluoromethoxy)-1H-indole** a valuable intermediate in medicinal chemistry and drug discovery.^[2] This technical guide provides a comprehensive overview of **5-(Trifluoromethoxy)-1H-indole**, including its chemical identity, physicochemical properties, and the biological activities of its derivatives, with a focus on data presentation and experimental methodologies for researchers and scientists in the field of drug development.

Chemical Identity

- IUPAC Name: **5-(Trifluoromethoxy)-1H-indole**^[3]
- CAS Number: 262593-63-5^[4]

Synonyms

While "**5-(Trifluoromethoxy)-1H-indole**" is the standard chemical name, it is the primary identifier used in chemical databases and supplier catalogs.

Physicochemical Properties

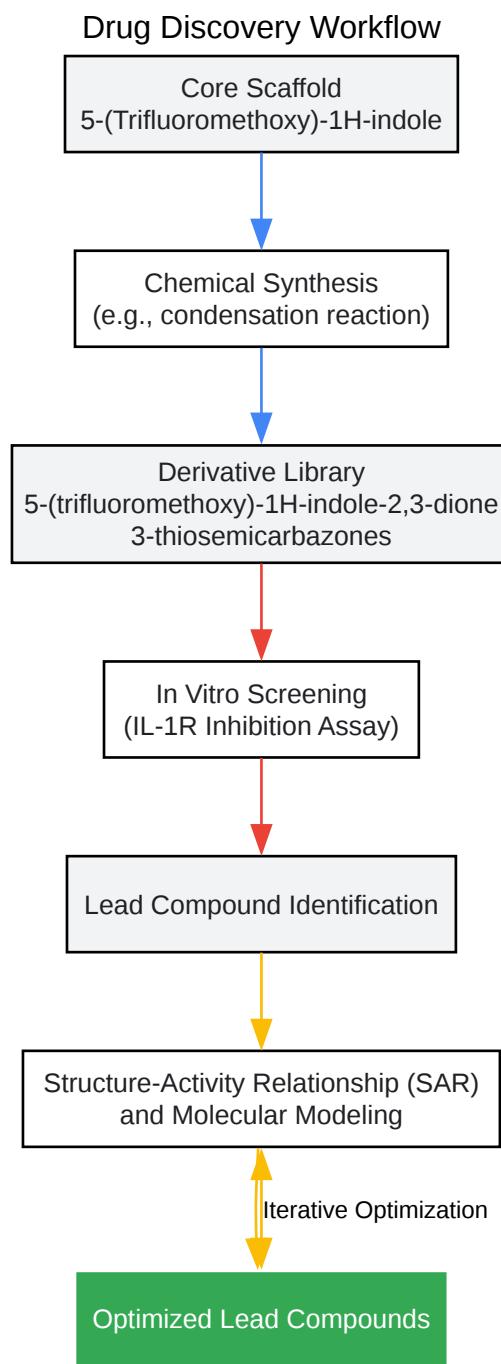
The following table summarizes the key physicochemical properties of **5-(Trifluoromethoxy)-1H-indole**.

Property	Value	Source
Molecular Formula	C9H6F3NO	ChemicalBook[3]
Molecular Weight	201.15 g/mol	ChemicalBook[3]
Appearance	White to yellow solid	ChemicalBook[3]
Boiling Point	247.5±35.0 °C (Predicted)	ChemicalBook[3]
Density	1.413±0.06 g/cm ³ (Predicted)	ChemicalBook[3]
pKa	16.06±0.30 (Predicted)	ChemicalBook[3]
Storage	Keep in dark place, Sealed in dry, Room Temperature	ChemicalBook[3]

Biological Activity of Derivatives

Derivatives of **5-(trifluoromethoxy)-1H-indole** have shown promising biological activity, particularly as anti-inflammatory agents. Research has focused on **5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones**, which have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R).[5][6] The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[6]

The following diagram illustrates a simplified workflow for the discovery of these biologically active derivatives.



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Caption: A generalized workflow for the synthesis and screening of indole derivatives.

Quantitative Biological Data

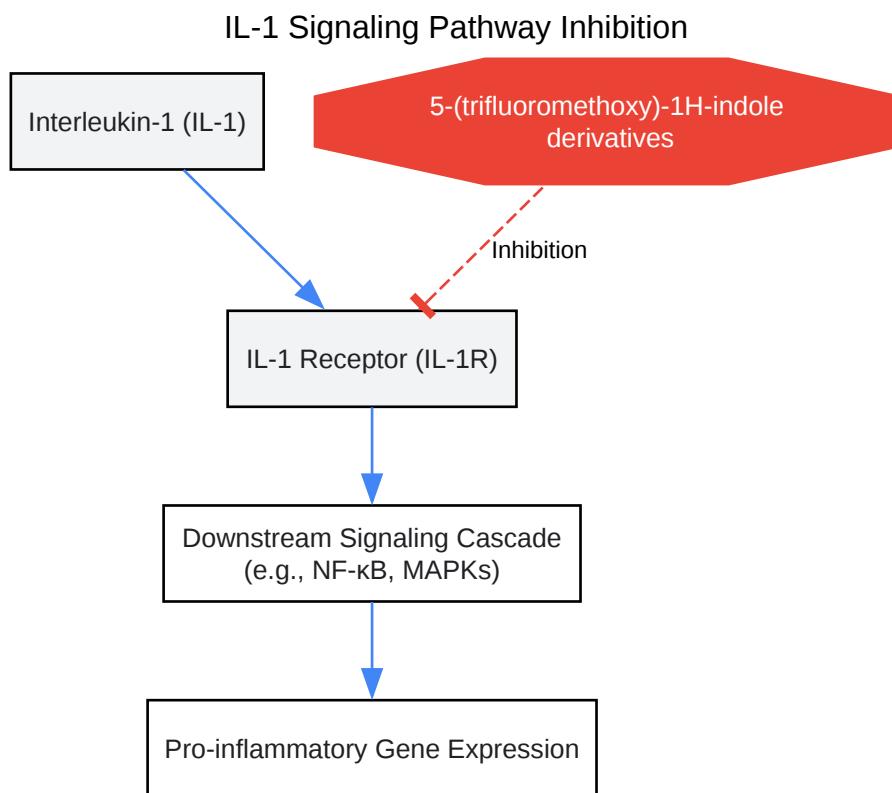
The following table presents the in vitro inhibitory activity (IC₅₀) of selected 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) against the IL-1

receptor.

Compound ID	R Group	IC50 (μM)
52	5-F	0.09
65	5-OCF ₃	0.07
78	5-F	0.01
81	5-F	0.02

Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[\[5\]](#)[\[6\]](#)

The following diagram illustrates the basic signaling pathway of Interleukin-1 and the point of inhibition by the active compounds.



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Caption: Inhibition of the IL-1 receptor by indole derivatives blocks inflammatory signaling.

Experimental Protocols

Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]

This protocol describes the synthesis of a specific derivative, which is a multi-step process. A key step is the condensation reaction.

Materials:

- 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
- 4-(4-methoxyphenyl)thiosemicarbazide
- Ethanol
- Catalytic amount of acetic acid

Procedure:

- A solution of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione in ethanol is prepared.
- An equimolar amount of 4-(4-methoxyphenyl)thiosemicarbazide is added to the solution.
- A few drops of acetic acid are added as a catalyst.
- The reaction mixture is refluxed for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent.

This is a generalized procedure based on the synthesis of similar isatin thiosemicarbazone derivatives.^[7]

In Vitro IL-1 Receptor Inhibition Assay

Objective: To determine the concentration at which the test compounds inhibit 50% of the IL-1R-dependent response (IC50).

Cell Line: A suitable cell line expressing the IL-1 receptor and a reporter gene (e.g., NF-κB luciferase reporter) is used.

Protocol:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds (e.g., 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)) for a pre-determined incubation period.
- Following incubation with the compounds, the cells are stimulated with a known concentration of recombinant human IL-1 β to activate the IL-1R signaling pathway.
- After stimulation, the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
- The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.
- The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol is a standard methodology for assessing IL-1R inhibition based on the context provided in the cited literature.[\[5\]](#)[\[6\]](#)

Conclusion

5-(Trifluoromethoxy)-1H-indole is a key building block in the development of novel therapeutic agents. Its derivatives, particularly the **5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones**, have demonstrated potent anti-inflammatory activity through the inhibition of the IL-1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds. The unique properties

conferred by the trifluoromethoxy group suggest that continued investigation into derivatives of this scaffold could lead to the discovery of new and effective treatments for a range of inflammatory diseases.

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